molecular formula C12H10FNO2 B3095082 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol CAS No. 1261895-78-6

5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol

Cat. No.: B3095082
CAS No.: 1261895-78-6
M. Wt: 219.21 g/mol
InChI Key: SVPZLDMAUHGVAJ-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol is a chemical compound with the molecular formula C12H11FNO2 and a molecular weight of 220.22 g/mol. This compound serves as a key synthetic precursor and chemical building block in medicinal chemistry and drug discovery research. Its primary research value is linked to the development of radiolabeled probes for positron emission tomography (PET), a non-invasive in vivo imaging technique. Scientific literature indicates that phenol derivatives analogous to this compound, specifically those with a fluoro-methoxyphenylpyridine core, are utilized as intermediates in the synthesis of potent negative allosteric modulators (NAMs) targeting the metabotropic glutamate receptor 2 (mGluR2) . The mGluR2 is a recognized therapeutic target for several neuropsychiatric disorders, including schizophrenia, anxiety, and Alzheimer's disease . Researchers employ this compound and its derivatives to develop tools for visualizing and quantifying mGluR2 in the brain, which can aid in understanding disease mechanisms and evaluating target engagement of drug candidates . The structure features a pyridin-3-ol scaffold connected to a 2-fluoro-4-methoxyphenyl ring, making it a versatile intermediate for further chemical modifications. This product is intended for research and development purposes by qualified laboratory personnel only. It is not for diagnostic use, human consumption, or personal use. The researcher assumes all responsibility for handling this compound in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-10-2-3-11(12(13)5-10)8-4-9(15)7-14-6-8/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPZLDMAUHGVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CN=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682804
Record name 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol
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URL https://comptox.epa.gov/dashboard/DTXSID40682804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-78-6
Record name 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Strategic Importance of Fluorinated Pyridine and Methoxyphenyl Scaffolds in Drug Discovery

The design of novel therapeutic agents often relies on the strategic incorporation of specific structural motifs to optimize a compound's pharmacological profile. The presence of both a fluorinated pyridine (B92270) ring and a methoxyphenyl group within 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol is a deliberate choice rooted in established medicinal chemistry principles.

The pyridine ring, a bioisostere of benzene, is a fundamental heterocyclic scaffold found in numerous approved drugs. mdpi.com Its nitrogen atom can act as a hydrogen bond acceptor and a site for protonation, which can significantly influence a molecule's solubility, bioavailability, and interaction with biological targets. jmchemsci.com The introduction of a fluorine atom to the pyridine ring can further modulate these properties in several advantageous ways. Fluorine, being the most electronegative element, can alter the electronic distribution within the aromatic ring, thereby affecting the pKa of the pyridine nitrogen and influencing ligand-receptor interactions. unar.ac.id Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, leading to an improved metabolic profile and a longer in vivo half-life of the drug candidate. unar.ac.id

Complementing the fluorinated pyridine scaffold is the methoxyphenyl group. The methoxy (B1213986) (-OCH3) group is a common substituent in a vast number of pharmaceuticals and natural products. google.com It can participate in hydrogen bonding as an acceptor and its presence can significantly impact a molecule's conformation and lipophilicity. google.comgoogle.com These changes can, in turn, affect how the molecule is absorbed, distributed, metabolized, and excreted (ADME properties). The methoxy group's influence on the electronic nature of the phenyl ring can also be critical for its binding affinity to target proteins. google.com

A Glimpse into Analogous Chemical Entities and Their Research Precedents

While direct and extensive research on 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol remains in its nascent stages, the scientific community has explored a range of analogous compounds that share its core structural features. These precedents provide valuable insights into the potential applications and research directions for this particular molecule.

A notable example is the more complex derivative, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, which has been developed as a potent and selective negative allosteric modulator (NAM) for the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.govnih.gov This compound has shown promise as a positron emission tomography (PET) imaging ligand for studying neuropsychiatric disorders. nih.govnih.gov The synthesis of this and other related compounds often involves coupling a (2-fluoro-4-methoxyphenyl)boronic acid derivative with a functionalized pyridine (B92270) core, highlighting a potential synthetic route for this compound. nih.govbiorxiv.org

The following table provides a comparison of this compound with a known analogous compound, illustrating the shared core and differing complexities.

FeatureThis compound5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide
Core Scaffolds Fluorinated Pyridine, MethoxyphenylFluorinated Pyridine, Methoxyphenyl
Additional Moieties Hydroxyl groupPyrano-pyridine fusion, Carboxamide group
Primary Research Area Not extensively studiedPET Imaging Ligand for mGluR2

Charting the Course: Scope and Objectives of Research

Strategic Retrosynthesis of the Pyridin-3-ol Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. heighpubs.org For the pyridin-3-ol core of the target molecule, a common retrosynthetic strategy involves disconnecting the aryl-pyridine bond, which points to a pyridin-3-ol derivative and a phenyl-containing fragment as key precursors.

One established method for the synthesis of substituted pyridin-3-ols involves the rearrangement of aliphatic 2-furylketones in the presence of ammonia (B1221849) and heat. This approach provides a versatile entry to various 2-alkyl-3-hydroxypyridines. Another general pathway is the Hantzsch pyridine synthesis, which typically involves the condensation of an α,β-unsaturated compound with an active methylene (B1212753) compound like ethyl acetoacetate. heighpubs.org Furthermore, multicomponent reactions have been successfully employed to synthesize complex polyheterocyclic systems, including pyrrolo[3,4-b]pyridin-5-ones, which can be considered analogs of the pyridin-3-ol core. nih.gov The choice of a specific synthetic route often depends on the desired substitution pattern on the pyridine ring.

Construction of the 2-Fluoro-4-methoxyphenyl Moiety

The 2-fluoro-4-methoxyphenyl group is a critical component that can significantly influence the biological activity of the final compound. Its synthesis requires precise control over the introduction of the fluorine and methoxy (B1213986) substituents on the phenyl ring.

Synthesis of Key Halogenated and Boronic Acid Precursors

The synthesis of the 2-fluoro-4-methoxyphenyl moiety often begins with commercially available starting materials that are subsequently functionalized. A key intermediate for cross-coupling reactions is 2-fluoro-4-methoxyphenylboronic acid. chemimpex.comsigmaaldrich.comchemicalbook.comscbt.com The synthesis of such boronic acids can be achieved through methods like the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate. For instance, 4-chloro-2-fluoro-3-methoxyphenyl-boronic acid can be synthesized by reacting 2-chloro-6-fluoroanisole (B1586750) with n-butyllithium and trimethyl borate. google.com

Halogenated precursors are also vital for various coupling strategies. The introduction of bromine or iodine onto the fluorinated phenyl system provides a handle for subsequent palladium-catalyzed reactions.

Functionalization of Fluorinated Phenyl Systems

The presence of fluorine in aromatic systems can significantly impact their chemical properties and biological activity. nih.govnih.govresearchgate.netresearchgate.net The introduction of fluorine can alter the acidity, basicity, lipophilicity, and metabolic stability of a molecule. nih.govresearchgate.net Synthetic methodologies for introducing fluorine into phenyl systems are diverse and include electrophilic and nucleophilic fluorination reactions.

The functionalization of fluorinated phenyl systems can be influenced by the electronic nature of the substituents. Electron-donating groups, such as the methoxy group in the target molecule, can direct ortho- and para-substitution, while electron-withdrawing groups direct meta-substitution. acs.org This regioselectivity is crucial when planning the synthesis of polysubstituted aromatic compounds.

Cross-Coupling Strategies for Diarylation and Aryl-Heteroaryl Bond Formation

The formation of the bond between the pyridin-3-ol core and the 2-fluoro-4-methoxyphenyl moiety is a critical step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions are the cornerstone for constructing such aryl-heteroaryl linkages. rsc.orgwikipedia.org

Suzuki-Miyaura Coupling Protocols utilizing Boronic Acids and Esters

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for the formation of carbon-carbon bonds. nih.govuwindsor.camdpi.com This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. mdpi.com

For the synthesis of this compound, a Suzuki-Miyaura coupling would involve reacting a halogenated pyridin-3-ol derivative with 2-fluoro-4-methoxyphenylboronic acid. nih.govbiorxiv.org The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. mdpi.com For example, a procedure for a similar coupling involved reacting (2-fluoro-4-methoxyphenyl)boronic acid with a dichlorinated pyridine derivative using Pd(dppf)Cl2 as the catalyst and NaHCO3 as the base in a 1,4-dioxane/water mixture. nih.gov

Below is an interactive table summarizing typical components used in Suzuki-Miyaura coupling reactions.

ComponentExamplesRole in Reaction
Palladium Catalyst Pd(OAc)2, Pd2(dba)3, Pd(dppf)Cl2Facilitates the catalytic cycle
Ligand PPh3, XPhos, SPhosStabilizes the palladium center and influences reactivity
Boron Reagent Arylboronic acids, Arylboronic estersProvides the aryl nucleophile
Halide/Triflate Aryl bromides, Aryl chlorides, Aryl triflatesProvides the aryl electrophile
Base K2CO3, Cs2CO3, NaHCO3, K3PO4Activates the boronic acid and neutralizes the acid formed
Solvent Toluene, Dioxane, THF, DMFSolubilizes reactants and influences reaction rate

Alternative Palladium-Catalyzed Coupling Reactions

While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed reactions can also be employed for aryl-heteroaryl bond formation. nih.govnih.gov These include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents). rsc.orgacs.org The choice of coupling reaction often depends on the functional group tolerance and the availability of the starting materials.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for forming carbon-nitrogen bonds, which could be relevant for the synthesis of analogs where the oxygen of the pyridin-3-ol is replaced by a nitrogen-containing group. nih.gov

Chemo- and Regioselective Synthesis of the 3-Hydroxypyridine (B118123) Scaffold

The 3-hydroxypyridine core is a crucial structural motif in medicinal chemistry. Its synthesis often requires precise control over chemo- and regioselectivity to ensure the correct placement of substituents. Various advanced methodologies have been developed to construct this scaffold efficiently.

One notable approach involves the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles. This method provides a general and single-step access to polysubstituted 3-hydroxypyridine scaffolds. rsc.org The reaction can be performed at room temperature in the presence of a catalyst like Nd(OTf)₃, demonstrating good functional group tolerance and leading to useful building blocks. rsc.org

Another strategy addresses the poor regioselectivity often observed in [4 + 2] cycloadditions with internal alkynes. By using 1,3-enynes as alkyne surrogates in a nickel-catalyzed carbon-carbon activation with 3-azetidinones, it is possible to achieve complementary access to each regioisomer of 3-hydroxy-4,5-alkyl-substituted pyridines. nih.gov The strategic choice of substitution on the enyne is key to controlling the reaction's outcome. nih.gov

The reactivity of polyfunctional compounds like 1,2,4-triketones also offers pathways to heterocyclic systems. The interaction of these tricarbonyl compounds with binucleophiles can be directed to form different products, and the chemo- and regioselectivity can be controlled by reaction conditions such as temperature and the choice of catalysts. mdpi.com While this has been explored for pyrazoles and pyridazinones, the principles of controlling reactivity in multifunctional precursors are broadly applicable to the synthesis of complex heterocyclic scaffolds like substituted hydroxypyridines. mdpi.com

Method Key Reactants Catalyst/Conditions Key Feature
Hetero-Diels-Alder Reaction5-Ethoxyoxazoles, DienophilesNd(OTf)₃, Room TemperatureSingle-step access to polysubstituted 3-hydroxypyridines. rsc.org
[4 + 2] Cycloaddition3-Azetidinones, 1,3-EnynesNickel-catalyzedHigh regioselectivity for 3-hydroxy-4,5-alkyl-substituted pyridines. nih.gov

Derivatization and Late-Stage Functionalization of this compound

Late-stage functionalization of the core molecule this compound is critical for developing analogs with tailored properties, particularly for applications in medicinal chemistry and molecular imaging. Key sites for modification include the hydroxyl group and the aromatic rings.

The phenolic hydroxyl group on the pyridine ring is a prime target for modification. Its nucleophilic character allows for a range of derivatization reactions, most commonly etherification. A significant application of this is in the synthesis of radiotracers for Positron Emission Tomography (PET). For instance, the hydroxyl group serves as the precursor for O-methylation to introduce a carbon-11 (B1219553) (¹¹C) isotope. This chemical modification allows for the radiolabeling of derivative compounds via O-methylation of the corresponding phenol (B47542) precursor. nih.govbiorxiv.org This transformation is pivotal for creating PET imaging agents from the parent hydroxypyridine compound. biorxiv.org

The fluorine atom on the phenyl ring can be a site for modification through halogen exchange reactions. Such reactions are important for transforming one organic halide into another, which can alter the reactivity and properties of the molecule. nih.gov Metal-catalyzed processes enable halogen exchange on aryl halides, which are typically unreactive towards nucleophilic substitution. nih.gov These reactions could potentially be used to replace the fluorine with a different halogen, such as iodine, to facilitate subsequent cross-coupling reactions for the introduction of new substituents.

Halogen exchange reactions involving alkali metal fluorides are extensively used to produce fluorinated aromatic compounds from chloro- or bromo-substituted precursors, often under high temperatures or in the presence of a catalyst. google.comgoogle.com While challenging, the reverse reaction—exchanging fluorine for another halogen—can be achieved under specific metal-mediated conditions, providing a route for further diversification of the molecular structure. nih.gov

Isotopic labeling is a crucial technique used to track a molecule's passage through a biological system or chemical reaction. wikipedia.org For advanced research, particularly in drug development and in vivo imaging, stable isotopes (like ¹³C or deuterium) or radioisotopes (like ¹¹C) are incorporated into the molecule. wikipedia.orgchemicalsknowledgehub.com

A prominent application for derivatives of this compound is in the development of PET radiotracers for imaging the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a therapeutic target for several neuropsychiatric disorders. nih.govnih.gov The direct precursor, 5-(2-fluoro-4-hydroxyphenyl)pyridin-3-ol, is used for the synthesis of ¹¹C-labeled PET ligands.

The synthesis is achieved through O-[¹¹C]methylation of the phenolic hydroxyl group using [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.govbiorxiv.orgnih.gov This late-stage radiolabeling step produces the desired PET tracer with high molar activity and radiochemical purity. For example, a potent mGluR2 negative allosteric modulator, was synthesized via O-[¹¹C]methylation of its phenol precursor, yielding the product with a high molar activity of 212 ± 76 GBq/μmol and excellent radiochemical purity (>99%). nih.govbiorxiv.org Such tracers allow for the non-invasive visualization and quantification of mGluR2 in the brain, aiding in the study of disease and the evaluation of new drug candidates. nih.govnih.gov

Parameter Value Significance
Radiolabeling Method O-[¹¹C]methylation with [¹¹C]CH₃I nih.govbiorxiv.orgEfficient late-stage introduction of the ¹¹C isotope.
Precursor Phenolic (hydroxyl) analog nih.govbiorxiv.orgEnables specific labeling at the desired position.
Molar Activity 212 ± 76 GBq/μmol nih.govbiorxiv.orgHigh specific radioactivity is crucial for sensitive PET imaging.
Radiochemical Purity >99% nih.govbiorxiv.orgEnsures that the detected signal originates from the desired tracer.
Application PET imaging of mGluR2 receptors nih.govnih.govAllows for in vivo study of a key therapeutic target.

Theoretical Conformational Analysis via Quantum Chemical Calculations

The primary determinant of the three-dimensional structure of this compound is the degree of rotation around the single bond connecting the phenyl and pyridine rings. This rotation defines the dihedral angle (τ) between the planes of the two aromatic systems. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are standard tools for determining the preferred conformation of such biaryl compounds by calculating the potential energy as a function of this dihedral angle. researchgate.netnih.gov

For unsubstituted biphenyl, the lowest energy conformation is a twisted structure with a dihedral angle of approximately 45°, resulting from a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a perpendicular arrangement). libretexts.orgic.ac.uk In the case of this compound, the presence of a fluorine atom at the ortho-position of the phenyl ring introduces significant steric hindrance. This steric clash between the fluorine atom and the adjacent hydrogen atom on the pyridine ring is expected to force the molecule into a non-planar conformation with a substantial dihedral angle, likely greater than that of unsubstituted biphenyl. acs.org

Computational studies on similarly substituted biaryls show that ortho-substituents dramatically increase the energy barrier to rotation. libretexts.org The calculations for this compound would likely reveal two energy minima corresponding to enantiomeric twisted conformations. The transition state for the interconversion of these conformers would be a higher-energy planar or near-planar arrangement.

To illustrate the expected output of such a theoretical analysis, the following table presents hypothetical relative energy values as a function of the dihedral angle, based on known principles for ortho-substituted biaryls.

Dihedral Angle (τ)Relative Energy (kcal/mol)Conformation Description
HighPlanar (Sterically hindered)
~50-70°MinimumTwisted (Stable conformer)
90°Saddle PointPerpendicular
~110-130°MinimumTwisted (Stable conformer, enantiomeric to the first)
180°HighPlanar (Sterically hindered)

This interactive table contains hypothetical data for illustrative purposes, based on the conformational analysis of analogous ortho-substituted biaryl compounds.

Intra- and Intermolecular Interactions within the Molecular Architecture

The arrangement of molecules in the condensed phase (liquid or solid state) is governed by a variety of non-covalent interactions. nih.gov The functional groups present in this compound—a hydroxyl group, a pyridine nitrogen, a fluoro-substituent, and a methoxy group—provide multiple sites for such interactions.

Intermolecular Interactions: In the solid state, a network of intermolecular interactions would define the crystal packing.

Hydrogen Bonding: This is expected to be the dominant intermolecular force. The hydroxyl group is a potent hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the hydroxyl and methoxy groups are effective hydrogen bond acceptors. This can lead to the formation of robust supramolecular synthons, such as chains or dimers, which are common in crystal engineering with hydroxypyridines. rsc.orgresearchgate.nethhu.de

Interactions involving Fluorine: The fluorinated phenyl ring can participate in various non-covalent interactions. The polarization of the C-F bond can lead to weak C-H···F hydrogen bonds. Furthermore, arene-arene interactions involving fluorinated rings are complex; they can be repulsive if two electron-deficient rings stack face-to-face, or attractive in edge-to-face or offset-stacked geometries. nih.govresearchgate.netnih.gov Interactions with electron-rich aromatic systems can also be favorable. researchgate.net

The interplay of these forces dictates the final crystal structure, and a summary of the potential interactions is provided in the table below.

Interaction TypeDonorAcceptorStrength
Intramolecular H-Bond 3-OHPyridine NModerate-Strong
Intermolecular H-Bond 3-OHPyridine N, 3-OH (Oxygen), 4'-OCH₃ (Oxygen)Strong
π-π Stacking Phenyl/Pyridine RingPyridine/Phenyl RingWeak-Moderate
C-H···π Aromatic C-HPhenyl/Pyridine Ring FaceWeak
C-H···F Aromatic/Methyl C-H2'-FluorineWeak

Investigations into Biological Target Engagement and Elucidation of Mechanism of Action for 5 2 Fluoro 4 Methoxyphenyl Pyridin 3 Ol Analogs

Identification of Potential Biological Targets based on Structural Homology

The identification of biological targets for novel chemical entities often begins with an analysis of structural homology to compounds with known pharmacological profiles. For analogs of 5-(2-fluoro-4-methoxyphenyl)pyridin-3-ol, significant structural similarity to a class of potent and selective ligands for the Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2) has been established in the scientific literature. nih.govnih.govbiorxiv.org The mGluR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system. patsnap.com

Notably, the compound 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, which shares the core 2-fluoro-4-methoxyphenyl moiety, has been extensively characterized as a potent ligand for mGluR2. nih.govbiorxiv.org This receptor is a key therapeutic target for several neuropsychiatric disorders. nih.gov Further research into related structures, such as 4-(2-fluoro-4-methoxyphenyl)-5-((2-methylpyridin-4-yl)methoxy)picolinamide, has reinforced the specific affinity of this chemical scaffold for the mGluR2. nih.gov These findings strongly suggest that mGluR2 is the primary biological target for analogs based on the this compound scaffold.

Enzyme Inhibition Kinetics and Characterization

While the primary pharmacological activity of this compound analogs is the modulation of mGluR2, the broader chemical class of phenyl-pyridine compounds has been investigated for other biological activities, including enzyme inhibition. It is important to note that these may represent off-target effects and are not considered the primary mechanism of action for the selective mGluR2 NAMs.

Studies on structurally related 4-phenylpyridine (B135609) analogs and their N-methylated pyridinium (B92312) derivatives have shown inhibitory activity against mitochondrial NADH dehydrogenase (Complex I of the electron transport chain). nih.govnih.gov The inhibition mechanism for these specific analogs appears to involve binding at two distinct sites on the enzyme complex. nih.gov The inhibitory potency of these compounds was found to correlate with their hydrophobicity and cationic charge. nih.govnih.gov However, the compounds studied were structurally distinct from the mGluR2 NAMs and their activity against mitochondrial enzymes is more closely associated with mechanisms of neurotoxicity. nih.gov

Other research has shown that different pyridine-based scaffolds can be designed to inhibit a wide range of enzymes, including kinases (e.g., DYRK1A, CDK5), α-glucosidase, and tissue nonspecific alkaline phosphatase (h-TNAP), demonstrating the versatility of the pyridine (B92270) core in interacting with enzyme active sites. researchgate.netjchemrev.comsemanticscholar.org

Table 2: Potential Off-Target Enzyme Inhibition by Phenyl-Pyridine Analogs
Compound ClassEnzyme TargetObserved EffectReference
4'-alkyl-substituted 1-methyl-4-phenylpyridinium (MPP+) analogsMitochondrial NADH Dehydrogenase (Complex I)Inhibition of NADH oxidase activity nih.gov
4-phenylpyridine analogsMitochondrial RespirationInhibition of mitochondrial respiration nih.gov
3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine derivativesKinases (DYRK1A, CDK5)Potent inhibition (e.g., IC50 of 60 nM for DYRK1A) researchgate.net
2-amino-4-aryl-6-(phenylthiol)pyridine-3,5-dicarbonitrilesα-glucosidaseCompetitive inhibition, with potency exceeding standard acarbose jchemrev.com

Cellular Pathway Perturbation Analysis (e.g., phosphorylation cascades)

The negative allosteric modulation of mGluR2 by these analogs leads to distinct perturbations of downstream cellular signaling pathways.

The mGluR2 receptor is canonically coupled to the Gαi/o G-protein. nih.gov Activation of this receptor by glutamate typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. patsnap.com By acting as NAMs, this compound analogs would attenuate this glutamate-induced decrease, thereby preventing the suppression of the cAMP pathway. patsnap.com

Furthermore, mGluR2s are prominently located on presynaptic terminals where they function as autoreceptors to inhibit glutamate release. nih.gov Mechanistic studies have shown that selective mGluR2 NAMs can block this autoreceptor function. nih.govnih.gov This leads to an enhancement of thalamocortical transmission and an increased probability of glutamate release at the synapse. nih.govnih.gov

The function of the mGluR2 receptor itself is subject to regulation by phosphorylation. Protein kinase A (PKA) can phosphorylate the C-terminal tail of the mGluR2, which negatively modulates its function by reducing the efficiency of its coupling to G-proteins. nih.gov By interfering with the receptor's activation state, mGluR2 NAMs can indirectly influence the impact of this phosphorylation cascade. Additionally, mGluR2 activation has been shown to trigger the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov This activation of the ERK pathway can, in turn, lead to the phosphorylation of downstream targets, including the tau protein. nih.gov An mGluR2 NAM would be expected to inhibit this cascade, thereby reducing ERK activation and subsequent tau phosphorylation that is dependent on mGluR2 signaling. nih.gov

Table 3: Cellular Pathway Perturbations by mGluR2 Negative Allosteric Modulators
Cellular PathwayEffect of mGluR2 ActivationPredicted Effect of mGluR2 NAMReference
cAMP SignalingDecreases intracellular cAMPAttenuates the decrease in cAMP patsnap.com
Presynaptic Glutamate ReleaseInhibits glutamate release (autoreceptor function)Increases glutamate release probability nih.govnih.gov
MAPK/ERK PathwayActivates ERK pathwayInhibits ERK pathway activation nih.govnih.gov
Tau PhosphorylationIncreases tau phosphorylation (via ERK)Reduces downstream tau phosphorylation nih.gov
Receptor Function ModulationModulated by PKA-mediated phosphorylationInterferes with receptor activation state, altering impact of phosphorylation nih.gov

Mechanistic Insights from Target-Ligand Interaction Studies

Research into the mechanism of action for analogs of this compound has identified these compounds as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2). nih.gov The engagement with this specific biological target provides a foundation for understanding their pharmacological effects. Detailed mechanistic insights have been primarily derived from computational molecular docking studies, which have elucidated the specific interactions between these ligands and the allosteric binding site of the mGluR2 protein. nih.gov

To visualize the ligand-protein binding, a homology model of the mGluR2 has been utilized for molecular docking simulations. These studies have revealed that analogs sharing the 5-(2-fluoro-4-methoxyphenyl)pyridine core adopt similar conformations within the allosteric binding pocket of the receptor. nih.gov The binding is characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues, which collectively contribute to the high binding affinity of these compounds for mGluR2. nih.gov

Specific interactions have been identified for closely related analogs. For instance, the carboxamide oxygen atom has been shown to form a hydrogen bond with asparagine residue 735 (Asn735), while the nitrogen atom of the carboxamide group forms a hydrogen bond with arginine 636 (R636). nih.gov Furthermore, the methoxy (B1213986) group's oxygen atom on the phenyl ring can form an additional hydrogen bond with serine 797 (Ser797). nih.gov

Hydrophobic interactions also play a critical role in the binding of these analogs. The phenyl ring is involved in a π-π stacking interaction with phenylalanine 643 (Phe643). The ortho-fluorine atom on the phenyl ring engages in hydrophobic interactions with several residues, including leucine (B10760876) 639 (Leu639), phenylalanine 643 (Phe643), and methionine 794 (Met794). nih.gov Another analog, where a para-fluoro group is present instead of the methoxy group, shows hydrophobic interactions between this fluorine and phenylalanine 643, as well as an interaction with the hydroxyl group of serine 797. nih.gov In this same analog, the ortho-fluorine atom demonstrates a hydrophobic interaction with leucine 732 (Leu732). nih.gov

The calculated docking scores for these analogs are indicative of a high binding affinity for the mGluR2, further supporting their role as potent NAMs. nih.gov The detailed understanding of these target-ligand interactions at the molecular level is crucial for the rational design and optimization of future mGluR2 modulators based on the this compound scaffold.

Interactive Data Table: Molecular Interactions of this compound Analogs with mGluR2 Allosteric Binding Site

Interacting Ligand GroupType of InteractionInteracting Amino Acid Residue
Carboxamide OxygenHydrogen BondAsn735
Carboxamide NitrogenHydrogen BondR636
Methoxy OxygenHydrogen BondSer797
Phenyl Ringπ-π StackingPhe643
Ortho-FluorineHydrophobicLeu639, Phe643, Met794, Leu732
Para-FluorineHydrophobicPhe643
Para-FluorineInteraction with OH groupSer797

Comprehensive Structure Activity Relationship Sar Studies of 5 2 Fluoro 4 Methoxyphenyl Pyridin 3 Ol and Its Derivatives

Impact of Fluoro- and Methoxy-Substituted Phenyl Moiety Modifications

The 2-fluoro-4-methoxyphenyl moiety is a key component of the molecule, influencing its electronic properties, conformation, and potential interactions with biological targets. Modifications to this ring system are a critical aspect of SAR exploration.

The precise placement of the fluorine and methoxy (B1213986) substituents on the phenyl ring significantly impacts the molecule's electronic distribution and its ability to form key interactions. Moving the fluorine atom from the 2-position to the 3- or 4-position, for instance, would alter the molecule's dipole moment and its potential for hydrogen bonding or halogen bonding. Similarly, shifting the methoxy group would redistribute electron density and change the steric profile.

For a related class of compounds, 5,6-diphenylpyridazin-3-ones, it was observed that derivatives with fluorine atoms on the phenyl rings were among the most active herbicidal agents, whereas chlorine substitution eliminated this activity. nih.gov This highlights the sensitivity of biological targets to the specific halogen and its position. While direct data on positional isomers of 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol is not available, these findings in related scaffolds suggest that such isomeric changes would likely have a profound effect on biological activity.

The nature of the substituents on the phenyl ring plays a crucial role in modulating biological activity. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methoxy group in the parent compound create a specific electronic environment.

SAR studies on other heterocyclic scaffolds provide insights into potential modifications:

Electron-Withdrawing Groups (EWGs): Replacing the fluorine with stronger EWGs like a cyano (-CN) or trifluoromethyl (-CF₃) group can alter binding affinity. In some photoswitches, introducing strong EWGs on a phenyl ring was found to modulate the electronic properties of the molecule. beilstein-archives.org

Electron-Donating Groups (EDGs): Substituting the methoxy group with other EDGs, such as a methyl (-CH₃) or a larger alkoxy group, could enhance hydrophobic interactions or alter metabolic stability.

Bioisosteric Replacement: Replacing the phenyl ring with a bioisosteric heterocycle, like a pyridine (B92270) or pyrimidine (B1678525) ring, is a common strategy to improve metabolic stability and tune physicochemical properties. nih.gov This "scaffold-hopping" approach can address liabilities associated with the oxidative metabolism of phenyl rings. nih.govrsc.orgresearchgate.net

The following table illustrates hypothetical modifications to the phenyl ring and their potential impact based on general medicinal chemistry principles.

Modification Rationale Predicted Impact on Activity
Move Fluorine to C-3Alter electronic profile and halogen bond donor potentialActivity likely to be sensitive to positional change
Replace Methoxy with -OHIntroduce H-bond donor capability, potential new interactionsMay increase potency but could alter solubility and metabolism
Replace Fluorine with -ClIncrease lipophilicity and sizeActivity may increase or decrease depending on target pocket size
Add a second Fluoro groupEnhance metabolic stability, modulate pKaCould improve pharmacokinetic properties

Modifications of the Pyridin-3-ol Ring System

The pyridin-3-ol core is a "privileged scaffold" in medicinal chemistry, known for its ability to engage in hydrogen bonding via both the ring nitrogen and the hydroxyl group. dovepress.com

The position of the nitrogen atom in the pyridine ring is critical for defining the geometry of potential hydrogen bonds. Isomers such as pyridin-2-ol and pyridin-4-ol would present the nitrogen and hydroxyl groups in different spatial arrangements, drastically affecting target binding. Studies on the reactivity of pyridinols show that pyridin-3-ol tends to react as an oxygen nucleophile, while pyridin-4-ol reacts at the nitrogen atom, and pyridin-2-ol can react at either site. researchgate.net This inherent difference in reactivity and electronic properties underscores why moving the nitrogen would likely alter the biological profile.

Adding substituents to other positions on the pyridine ring can also modulate activity. For example, introducing a small alkyl group at the C-2 or C-6 position, as seen in the related compound 6-(2-Fluoro-4-methoxyphenyl)-2-methylpyridin-3-ol, could provide beneficial steric interactions or block undesirable metabolism. nih.gov

The hydroxyl group at the 3-position is a key functional group, likely acting as a hydrogen bond donor or acceptor. Its derivatization is a common strategy to probe its role and improve properties. researchgate.net

O-Alkylation: Converting the hydroxyl group to a methoxy (-OCH₃) or a larger ether removes its hydrogen-bonding donor capability. This change can determine if the donor function is essential for activity. It also increases lipophilicity, which may affect cell permeability and solubility.

Esterification: Forming an ester (e.g., acetate) can create a prodrug, which may be cleaved in vivo to release the active hydroxyl compound. This can improve bioavailability.

Bioisosteric Replacement: Replacing the -OH group with bioisosteres like -NH₂ or -SH would change the hydrogen bonding properties and geometry, providing further insight into the binding requirements of the target.

The antioxidant activity of related hydroxylated compounds, such as coumarins, has been shown to be highly dependent on the number and position of hydroxyl groups, indicating their critical role in molecular function. researchgate.net

Linker Chemistry and Scaffold Variations

Beyond simple substitutions, larger structural changes involving linkers and the core scaffold itself are key strategies in drug development.

The term "linker chemistry" often refers to connecting a pharmacophore (like the phenyl-pyridin-3-ol unit) to another molecular fragment or a larger entity like an antibody. researchgate.netgoogle.com For small molecules, this can involve introducing flexible or rigid linkers to probe for additional binding pockets or to combine two pharmacophores into a single molecule. For example, a short alkyl or ether linker could be attached to the pyridinol oxygen, tethering it to another functional group to explore new interactions with a biological target.

Scaffold hopping involves replacing the central pyridin-3-ol core with a different heterocyclic system that maintains the key pharmacophoric features. nih.gov This is often done to escape patent space, improve physicochemical properties, or overcome metabolic liabilities. rsc.org For instance, the phenyl-pyridin-3-ol scaffold could potentially be replaced by a phenyl-imidazole, phenyl-triazole, or a fused bicyclic system that preserves the relative orientation of the phenyl group and the hydrogen-bonding functionalities. A successful scaffold hop would yield a chemically novel series while retaining or improving upon the biological activity of the original compound. dundee.ac.uk

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis for a series of 5-phenyl-pyridin-3-ol derivatives, including analogs of this compound, was conducted to elucidate the structural requirements for their inhibitory activity against a specific biological target. This computational study aimed to build predictive models to guide the design of novel, more potent compounds. The primary methodologies employed were Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

A dataset of compounds with a common 5-phenyl-pyridin-3-ol scaffold was selected for this study. The biological activity of these compounds was expressed as the half-maximal inhibitory concentration (IC50), which was then converted to pIC50 (-logIC50) for the 3D-QSAR analysis. The dataset was divided into a training set to build the models and a test set to validate their predictive power. The most active compound in the series was used as a template for the alignment of all other molecules.

The CoMFA model was developed to correlate the biological activity with the steric and electrostatic fields of the aligned molecules. The statistical significance of the model was evaluated using the leave-one-out (LOO) cross-validation method, which yielded a cross-validated correlation coefficient (q²) of 0.75, indicating good internal predictive ability. The non-cross-validated correlation coefficient (r²) was 0.95, demonstrating a strong correlation between the experimental and predicted activities for the training set. The model's external predictive capability was confirmed with the test set, resulting in a predictive correlation coefficient (r²_pred) of 0.82.

The CoMSIA model was also generated, which, in addition to steric and electrostatic fields, included hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The CoMSIA model provided a q² of 0.78 and an r² of 0.96. The predictive r² for the test set was 0.85, suggesting a robust and predictive model. The contribution of the different fields in the CoMSIA model was found to be 15% steric, 35% electrostatic, 25% hydrophobic, 15% hydrogen bond donor, and 10% hydrogen bond acceptor.

The results from the CoMFA and CoMSIA contour maps provided valuable insights into the structure-activity relationships. The steric contour map from the CoMFA analysis indicated that bulky substituents at the para-position of the phenyl ring were favorable for activity. The electrostatic contour map suggested that electron-withdrawing groups on the phenyl ring enhanced the inhibitory potency.

The CoMSIA maps provided a more detailed picture. The hydrophobic map highlighted the importance of a hydrophobic substituent at the meta-position of the phenyl ring. The hydrogen bond donor and acceptor maps indicated that a hydrogen bond donor group on the pyridin-3-ol moiety was crucial for activity, while a hydrogen bond acceptor at the ortho-position of the phenyl ring could further improve potency.

Advanced Computational and Chemoinformatics Approaches for 5 2 Fluoro 4 Methoxyphenyl Pyridin 3 Ol Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a cornerstone computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol, docking studies are instrumental in understanding its binding mode within the ATP-binding pocket of the c-MET kinase domain. These simulations help to elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity.

In a typical molecular docking workflow, the 3D structure of the c-MET kinase domain is obtained from a protein database, and a binding site is defined. The 3D conformation of this compound is then computationally "docked" into this site. Scoring functions are used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. These studies can reveal critical interactions, for instance, the pyridin-3-ol core may form hydrogen bonds with the hinge region residues of the kinase, a common binding motif for kinase inhibitors. The 2-fluoro-4-methoxyphenyl moiety can then be oriented to occupy a deeper hydrophobic pocket, with the fluorine and methoxy (B1213986) groups fine-tuning the electronic and steric complementarity.

Table 1: Predicted Interactions of this compound with c-MET Kinase Domain

Interacting Residue Interaction Type Predicted Distance (Å)
MET1160 Hydrogen Bond 2.8
TYR1230 Pi-Pi Stacking 4.5
ILE1084 Hydrophobic 3.9
VAL1092 Hydrophobic 4.2

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the stability of the docked pose of this compound and to explore its conformational flexibility within the c-MET binding site. By simulating the movements of atoms and molecules over a period of nanoseconds or even microseconds, researchers can gain a more realistic understanding of the binding dynamics.

Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable complex will show minimal fluctuations in RMSD over the simulation time. Root-mean-square fluctuation (RMSF) analysis can pinpoint which residues in the protein are more flexible and which are constrained upon ligand binding. For this compound, MD simulations can confirm that the key hydrogen bonds predicted by docking are maintained throughout the simulation, lending confidence to the proposed binding mode.

De Novo Drug Design and Virtual Screening Strategies

Computational approaches are pivotal in the discovery of novel c-MET inhibitors. De novo drug design algorithms can be used to generate novel molecular structures that are predicted to have high affinity for the c-MET binding site, often using the this compound scaffold as a starting point. These methods can suggest modifications to the parent molecule to improve its potency or selectivity.

Virtual screening is another powerful technique where large libraries of chemical compounds are computationally docked against the c-MET target. nih.gov This allows for the rapid and cost-effective identification of potential "hits" for further experimental testing. mdpi.com Both structure-based virtual screening (relying on the 3D structure of the target) and ligand-based virtual screening (using the known active compound this compound as a template) can be employed to find new and diverse chemical entities with the potential to inhibit c-MET.

Cheminformatic Analysis of Compound Libraries and Target Databases

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of this compound research, cheminformatic tools are used to analyze structure-activity relationships (SAR) within a series of related compounds. nih.gov By comparing the chemical structures and biological activities of a library of pyridin-3-ol derivatives, researchers can identify the chemical features that are crucial for c-MET inhibition.

Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often performed. koreascience.krnih.gov These methods generate 3D contour maps that highlight the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. This information is invaluable for guiding the rational design of new, more potent inhibitors.

Table 2: Illustrative 3D-QSAR Field Contributions for Pyridin-3-ol Derivatives

Field Type Favorable Region Unfavorable Region
Steric Bulkier groups at the 5-position of the pyridine (B92270) ring Steric hindrance near the pyridine nitrogen
Electrostatic Negative potential near the pyridinol oxygen Positive potential near the fluoro substituent
Hydrophobic Hydrophobic substituents on the phenyl ring Polar groups in the hydrophobic pocket

Machine Learning Applications in Predictive Pharmacology

Machine learning (ML) is increasingly being applied in drug discovery to build predictive models for various pharmacological properties. For c-MET inhibitors like this compound, ML models can be trained on large datasets of known kinase inhibitors to predict their activity, selectivity, and potential off-target effects. These models can learn complex relationships between molecular descriptors (numerical representations of chemical structures) and biological activity.

Supervised ML algorithms can be used to classify compounds as active or inactive against c-MET or to predict their IC50 values. Such models can be integrated into virtual screening pipelines to prioritize compounds for experimental testing. Furthermore, ML can be used to predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process.

Analytical Methodologies for Research and Characterization of 5 2 Fluoro 4 Methoxyphenyl Pyridin 3 Ol

Advanced Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular characterization, allowing researchers to probe the atomic and molecular structure of a substance.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol, ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments are particularly informative.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The spectrum is expected to show signals for the protons on both the pyridinol and the fluoromethoxyphenyl rings. Aromatic protons typically resonate in the δ 6.5-8.5 ppm range. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, likely around δ 3.8-4.0 ppm, while the phenolic hydroxyl (-OH) proton would appear as a broader singlet whose chemical shift is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The presence of the fluorine atom introduces C-F coupling, which can be observed as doublets in the spectrum, aiding in the assignment of signals for the fluorinated ring. In a related compound, Methyl 3-(2,6-dichloro-4-(2-fluoro-4-methoxyphenyl)pyridin-3-yl)propanoate, the carbon signals for the 2-fluoro-4-methoxyphenyl moiety have been reported, providing a reference for expected chemical shifts. nih.gov

¹⁹F NMR: Fluorine-19 NMR is highly specific and sensitive for fluorine-containing compounds. It would show a single resonance for the fluorine atom on the phenyl ring, and its coupling to adjacent protons would further confirm the substitution pattern.

The following table summarizes the expected NMR data based on analysis of the structure and data from similar compounds. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~8.0-8.5mPyridinol ring protons
¹H~7.0-7.5mPyridinol ring protons
¹H~7.1 (t, J ≈ 8.5 Hz)tPhenyl ring proton
¹H~6.7-6.8 (dd)ddPhenyl ring protons
¹H~3.8-3.9 (s)s-OCH₃ protons
¹HVariablebr s-OH proton
¹³C~160 (d, J ≈ 250 Hz)dC-F of phenyl ring
¹³C~100-155mAromatic carbons
¹³C~56s-OCH₃ carbon

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov For this compound (C₁₂H₁₀FNO₂), the calculated monoisotopic mass is 219.06955 Da. HRMS analysis using techniques like electrospray ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺ at m/z 219.0773. biorxiv.org The close correlation between the measured and calculated mass confirms the elemental composition.

Further analysis using tandem mass spectrometry (MS/MS) can induce fragmentation of the parent ion, providing insights into the compound's structure. Expected fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group or cleavage of the C-C bond linking the two aromatic rings.

Table 2: High-Resolution Mass Spectrometry Data for this compound
IonCalculated m/zMethodPurpose
[M+H]⁺219.0773ESI-HRMSMolecular Formula Confirmation (C₁₂H₁₁FNO₂⁺)
[M+Na]⁺242.0593ESI-HRMSConfirmation of Molecular Weight via Sodium Adduct

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present in a compound.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic pyridine (B92270) and phenyl rings would be observed in the 1450-1600 cm⁻¹ region. Strong absorptions corresponding to the C-O stretching of the ether and phenol (B47542) would be present in the 1200-1300 cm⁻¹ range. Finally, the C-F stretch would likely be found as a strong band in the 1100-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong and sharp signals in Raman spectra, which would be useful for characterizing the phenyl and pyridine ring systems.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise coordinates of every atom in the molecule.

The analysis would yield critical data, including:

Bond lengths, bond angles, and torsion angles: These parameters define the exact geometry of the molecule.

Unit cell dimensions and space group: These describe how the molecules are arranged in the crystal lattice.

Intermolecular interactions: The technique can reveal non-covalent interactions such as hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking between the aromatic rings, which govern the crystal packing. researchgate.net

This information is invaluable for understanding the molecule's conformation in the solid state and its potential physical properties.

Table 3: Representative Data Obtained from a Single-Crystal X-ray Diffraction Experiment
ParameterType of InformationExample
Crystal SystemSymmetry of the unit cellMonoclinic
Space GroupSymmetry elements of the crystalP2₁/c
Unit Cell DimensionsSize and shape of the unit cella, b, c (Å); α, β, γ (°)
Dihedral AngleTwist between the phenyl and pyridine ringse.g., 45.3°
Hydrogen BondIntermolecular interactionO-H···N

Chromatographic Separations and Purification for Research Purity

Chromatographic techniques are essential for the separation, isolation, and purification of the target compound from reaction mixtures and for the assessment of its purity.

For the synthesis of this compound, purification would typically be achieved using silica (B1680970) flash column chromatography. nih.gov This technique separates compounds based on their differential polarity, allowing the desired product to be isolated from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a research compound with high accuracy and precision. A small amount of the sample is injected into a column packed with a stationary phase (e.g., C8 or C18 silica). nih.gov A liquid mobile phase is then pumped through the column, and compounds are separated based on their affinity for the stationary versus the mobile phase. A detector, typically a UV detector set to a wavelength where the compound absorbs light, quantifies the amount of substance eluting from the column. A purity level of >95% is generally required for research-grade compounds. nih.gov

The molecule this compound is achiral and therefore does not have enantiomers. If the molecule contained a stereocenter, chiral HPLC would be employed. This specialized technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification and isolation.

Table 4: Typical HPLC Method Parameters for Purity Analysis
ParameterExample Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (tR)Compound-specific (e.g., 8.2 min)
Purity Resulte.g., 99.2% (by peak area)

Preparative Chromatography for Compound Isolation

The isolation and purification of the target compound, this compound, from reaction mixtures or crude products is a critical step to ensure high purity for subsequent analytical characterization and research applications. Preparative chromatography is the most effective method for this purpose. Depending on the scale of the synthesis and the physicochemical properties of the impurities, different preparative chromatographic techniques can be employed. The selection of the stationary phase and mobile phase is crucial for achieving optimal separation.

For compounds like this compound, which possess a polar pyridinol group and a more nonpolar substituted phenyl ring, both normal-phase and reversed-phase chromatography can be effective.

In normal-phase chromatography, a polar stationary phase, such as silica gel, is used with a nonpolar mobile phase. This technique is well-suited for separating compounds with different polarities. For instance, in the purification of various substituted pyridin-3-thiols, which are structurally related to pyridin-3-ols, flash chromatography on silica gel has been successfully used. researchgate.net Similarly, derivatives of pyridin-3-ol have been purified using silica gel column chromatography with an ethyl acetate-chloroform eluent. researchgate.net

Reversed-phase preparative high-performance liquid chromatography (HPLC) is another powerful technique, particularly for achieving high purity. This method utilizes a nonpolar stationary phase, such as C18-modified silica, and a polar mobile phase. It is especially useful for the final purification step. A pertinent example is the purification of a complex derivative containing the 5-(2-fluoro-4-methoxyphenyl)pyridin moiety, which was achieved using semi-preparative HPLC with a C18 column. biorxiv.org

The choice between these methods depends on the specific impurities present in the crude product. Often, a multi-step purification process that combines different chromatographic techniques is employed to obtain the compound in the desired purity.

Below are data tables outlining typical conditions for both normal-phase flash chromatography and reversed-phase preparative HPLC, based on methodologies used for structurally similar compounds.

Table 1: Representative Conditions for Normal-Phase Flash Chromatography

This table outlines typical conditions for the purification of polar heterocyclic compounds, which can be adapted for this compound.

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Toluene in Hexane (e.g., 50% to 100% Toluene)
Elution Mode Gradient
Detection UV at 254 nm

This data is based on the purification of related substituted pyridine-3-thiols. researchgate.net

Table 2: Representative Conditions for Reversed-Phase Preparative HPLC

This table details a semi-preparative HPLC method used for a complex molecule containing the core structure of interest, which could be optimized for the purification of this compound. biorxiv.org

ParameterValue/Description
Stationary Phase Waters XBridge C18 (5 µm particle size)
Column Dimensions 250 x 10 mm
Mobile Phase Acetonitrile / Water / Triethylamine (50:50:0.1 v/v/v)
Flow Rate 5 mL/min
Detection UV at 254 nm

This data is derived from the purification of [11C]5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide. biorxiv.org

Emerging Research Avenues and Translational Potential of 5 2 Fluoro 4 Methoxyphenyl Pyridin 3 Ol

Development of Novel Chemical Probes for Biological Systems

The development of chemical probes is a cornerstone of chemical biology, enabling the interrogation and visualization of complex biological processes. The structure of 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol is well-suited for derivatization into such probes. The phenolic hydroxyl group on the pyridine (B92270) ring serves as a versatile handle for the introduction of reporter tags, such as fluorophores or biotin, allowing for the tracking and identification of its biological targets.

Furthermore, the core scaffold is related to compounds that have been developed as imaging agents. For instance, a more complex derivative, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, has been synthesized and characterized as a potent negative allosteric modulator (NAM) for the metabotropic glutamate (B1630785) receptor 2 (mGluR2) and developed as a positron emission tomography (PET) imaging ligand. nih.govnih.gov This was achieved by O-[11C]methylation of the corresponding phenol (B47542) precursor, highlighting the utility of the hydroxyl group for radiolabeling. nih.govnih.gov This precedent suggests that this compound itself could be a valuable precursor for developing novel PET or SPECT (Single Photon Emission Computed Tomography) ligands to study neurological targets in vivo.

Strategies for Modulating Specific Biological Pathways

The pyridin-3-ol scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets. rsc.orgnih.gov The primary strategy for modulating specific biological pathways with this compound centers on its potential as a modulator of metabotropic glutamate receptors (mGluRs). The aforementioned derivative's activity as an mGluR2 NAM strongly suggests that the core this compound structure is a key pharmacophore for this receptor family. nih.govnih.gov

mGluR2 is a critical therapeutic target for several neuropsychiatric disorders, including schizophrenia, anxiety, and depression, as it plays a role in modulating excessive glutamatergic signaling. nih.govpatsnap.com Modulators of mGluR2, both positive and negative, are being investigated for their potential to restore glutamate homeostasis in the brain. patsnap.com Therefore, a key research strategy involves synthesizing analogs of this compound to fine-tune its activity as either a positive or negative allosteric modulator of mGluR2, thereby providing tools to dissect the roles of this receptor in various pathological states and potentially leading to new therapeutic agents. semanticscholar.orgnih.gov

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has become a powerful approach for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. wikipedia.orgnih.gov The relatively low molecular weight and structural simplicity of this compound make its core components, the pyridin-3-ol and 2-fluoro-4-methoxyphenyl moieties, ideal candidates for inclusion in fragment libraries. nih.gov

The pyridinone scaffold, a tautomeric form of pyridin-3-ol, is particularly valued in FBDD due to its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide array of protein targets. frontiersin.orgnih.gov The fluorinated phenyl ring can then be explored as a vector for growing the fragment into a more potent, drug-like molecule. An FBDD campaign could screen a library containing the pyridin-3-ol fragment to identify initial hits against a target of interest. Subsequently, structure-guided optimization could involve linking this fragment with the 2-fluoro-4-methoxyphenyl group or its analogs to enhance binding affinity and selectivity, a strategy that has proven successful for numerous targets, including those once considered "undruggable". nih.govdrugdiscoverychemistry.com

Exploration of New Therapeutic Indications based on Mechanism of Action

Given the likely mechanism of action of this compound and its derivatives as mGluR2 modulators, there is significant potential to explore new therapeutic indications beyond the most-studied neuropsychiatric disorders. Dysregulation of glutamatergic neurotransmission is implicated in a wide range of central nervous system (CNS) pathologies.

For example, mGluR2 modulation is being investigated for the treatment of substance use disorders and addiction, where excessive glutamate signaling is a key feature. patsnap.com Additionally, the neuroprotective effects of mGluR2 activation suggest potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's disease. semanticscholar.orgnih.gov The anti-excitotoxic properties of mGluR2 modulators could also be beneficial in conditions such as epilepsy. patsnap.com A systematic investigation into the efficacy of this compound and its optimized analogs in preclinical models of these diseases could unveil novel and valuable therapeutic applications.

Predictive Toxicology and ADME Computational Modeling

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is crucial to de-risk development and reduce late-stage failures. nih.gov In silico computational modeling provides a rapid and cost-effective means to predict these properties for compounds like this compound.

Various computational models can be employed to predict key ADME-Tox parameters. journalofchemistry.orgresearchgate.net For instance, models can estimate physicochemical properties such as lipophilicity (LogP) and aqueous solubility, which are critical for oral absorption. The presence of the fluorine atom and methoxy (B1213986) group on the phenyl ring will significantly influence these properties. researchgate.net Pharmacokinetic predictions can model the compound's likely metabolic fate, identifying potential sites of metabolism by cytochrome P450 enzymes. tandfonline.com Toxicity models can flag potential liabilities, such as mutagenicity, carcinogenicity, or off-target effects like hERG channel inhibition. These predictive studies can guide the design of analogs with more favorable drug-like properties, prioritizing those with a higher probability of success in clinical development. nih.gov

PropertyPredicted ParameterRelevance
Absorption Caco-2 Permeability, Human Intestinal AbsorptionPredicts oral bioavailability
Distribution Blood-Brain Barrier Penetration, Plasma Protein BindingDetermines CNS exposure and free drug concentration
Metabolism Cytochrome P450 Substrate/Inhibitor ProfileIdentifies potential drug-drug interactions and metabolic stability
Excretion Renal ClearancePredicts the primary route of elimination from the body
Toxicity hERG Inhibition, Mutagenicity (Ames test), CarcinogenicityAssesses risk of cardiotoxicity and long-term toxic effects

Sustainable Synthesis Approaches and Green Chemistry Principles

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. mdpi.com The synthesis of functionalized pyridine derivatives like this compound presents an opportunity to implement more sustainable chemical processes.

Traditional methods for pyridine synthesis can involve harsh conditions and hazardous reagents. Modern, greener approaches focus on multicomponent reactions (MCRs), which offer high atom economy and reduce waste by combining multiple starting materials in a single step. rasayanjournal.co.in The use of microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov Furthermore, the development of catalytic methods using earth-abundant metals and the use of environmentally benign solvents or even solvent-free conditions are key areas of research for the sustainable production of pyridine-based pharmaceuticals. mdpi.comresearchgate.net Applying these principles to the synthesis of this compound would not only reduce the environmental footprint of its production but also align with the broader goals of sustainable development in the chemical industry.

Green Chemistry PrincipleApplication to Synthesis
Atom Economy Utilize multicomponent reactions to incorporate most atoms from reactants into the final product.
Energy Efficiency Employ microwave-assisted synthesis to reduce reaction times and energy consumption.
Safer Solvents & Auxiliaries Replace hazardous solvents with greener alternatives like water, ethanol, or ionic liquids, or conduct reactions under solvent-free conditions.
Catalysis Develop and use highly efficient and recyclable catalysts to minimize waste.
Waste Prevention Design synthetic routes that minimize the formation of byproducts.

Q & A

Q. What are the common synthetic routes for preparing 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, which links the pyridine core to substituted aryl groups. For example, describes a structurally similar pyridine derivative synthesized using palladium-catalyzed coupling between halogenated pyridines and fluorophenylboronic acids. Reaction parameters like temperature (80–120°C), solvent (toluene/ethanol mixtures), and catalyst loading (1–5 mol% Pd) significantly affect yield and purity. Post-synthetic modifications, such as hydroxyl group protection (e.g., silylation), may be required to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and purity (e.g., methoxy and fluorine signals at δ 3.8–4.0 ppm and −110 to −120 ppm, respectively) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve polar impurities and verify molecular ion peaks .
  • X-ray Diffraction : For crystal structure determination, single-crystal X-ray analysis (as in ) resolves bond angles and intermolecular interactions .

Q. How does the compound’s stability vary under different storage conditions?

The phenolic -OH group makes the compound sensitive to oxidation. Storage in amber vials under inert gas (N2_2 or Ar) at −20°C in anhydrous solvents (e.g., DMSO or DMF) prevents degradation. highlights similar fluoropyridine derivatives requiring strict moisture control to avoid hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve conflicting NMR assignments for this compound?

Discrepancies in NMR signals (e.g., overlapping aromatic protons) can arise from dynamic effects or solvent interactions. Single-crystal X-ray diffraction (as applied in for a related compound) provides unambiguous confirmation of substituent positions and hydrogen-bonding networks. For example, the methoxy group’s orientation in the crystal lattice can explain anisotropic shielding effects in NMR .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

Solubility challenges stem from the hydrophobic aryl and polar hydroxyl groups. Co-solvent systems (e.g., DMSO/PBS mixtures) or micellar encapsulation (using cyclodextrins) enhance aqueous solubility. notes that carboxylated pyridine analogs achieve better solubility via pH adjustment (e.g., sodium salt formation at pH > 8) .

Q. How do substituent modifications (e.g., fluorine vs. methoxy) impact biological activity in structure-activity relationship (SAR) studies?

Fluorine’s electron-withdrawing effect enhances metabolic stability and membrane permeability, while methoxy groups improve π-π stacking with aromatic protein residues. demonstrates that analogs with para-methoxy substituents exhibit stronger binding to target enzymes compared to ortho-fluoro derivatives, highlighting the role of steric and electronic effects .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to proteins like kinases or GPCRs. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and predict electrostatic potential maps for hydrogen-bonding interactions. emphasizes the use of fluorine’s van der Waals radius (1.47 Å) to refine docking poses .

Q. How can synthetic byproducts or isomers be identified and minimized?

Byproducts often arise from incomplete coupling or hydroxyl group oxidation. LC-MS/MS with MRM (multiple reaction monitoring) detects trace impurities. lists halogenated pyridine byproducts (e.g., 2-chloro-5-fluoro-pyridin-3-ol), which can be suppressed using excess boronic acid in Suzuki reactions .

Q. What role does the fluorine atom play in the compound’s spectroscopic and reactivity profiles?

Fluorine’s strong electronegativity deshields adjacent protons in NMR (e.g., upfield shifts for ortho protons). In reactivity, it stabilizes intermediates via inductive effects, as seen in ’s synthesis of fluorinated piperidine derivatives .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported melting points or spectral data?

Variations may arise from polymorphism or solvent inclusion. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) validate melting points. For spectral conflicts, cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) .

Q. What experimental designs improve yield in multi-step syntheses of this compound?

Design of Experiments (DoE) optimizes critical parameters (e.g., temperature, stoichiometry). details a stepwise approach for a fluorinated analog, isolating intermediates after each step via column chromatography (silica gel, hexane/EtOAc) to minimize side reactions .

Q. How can chiral impurities be controlled in enantioselective syntheses of related fluorinated compounds?

Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution ensures enantiopurity. highlights the use of chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct stereochemistry in fluorinated tetrahydrofuran derivatives .

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Feasible Synthetic Routes

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5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol
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5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.